molecular formula C6H4BrN3 B2803473 2-Amino-6-bromoisonicotinonitrile CAS No. 1186194-69-3

2-Amino-6-bromoisonicotinonitrile

Cat. No.: B2803473
CAS No.: 1186194-69-3
M. Wt: 198.023
InChI Key: UDTZCELLDLHEON-UHFFFAOYSA-N
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Description

2-Amino-6-bromoisonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with an amino group at the 2nd position and a bromo group at the 6th position .


Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 330.8±37.0 °C at 760 mmHg, and a flash point of 153.9±26.5 °C .

Scientific Research Applications

Novel Synthesis of Thiopyran Pyridinethiones and Nicotinonitrile Derivatives

2-Amino-6-bromoisonicotinonitrile is used as a key intermediate in the synthesis of various heterocyclic compounds, including thiophene and thiopyran derivatives. This demonstrates its utility in expanding the chemical space of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Salah Eldin, 2003).

Corrosion Inhibition

Protection of Industrial Materials

Pyridine derivatives, including those synthesized from this compound, have been studied for their corrosion inhibitory effects on steel in acidic environments. These compounds show significant potential in protecting industrial materials from corrosion, which is crucial for extending the lifespan of these materials and reducing maintenance costs (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Activities

Development of Antimicrobial Agents

Derivatives of this compound have been explored for their antimicrobial properties. These studies are foundational in the search for new antimicrobial agents, which are increasingly important due to the rising threat of antibiotic-resistant bacteria (Behalo, 2008).

Electrocatalysis

Synthesis of Aminonicotinic Acid

Electrocatalytic methods have been developed for the synthesis of 6-aminonicotinic acid, starting from halopyridines including this compound. This showcases the compound's role in electrochemical synthesis processes, which are valued for their environmental friendliness and efficiency (Gennaro et al., 2004).

Safety and Hazards

While specific safety data for 2-Amino-6-bromoisonicotinonitrile is not available, amines can cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-amino-6-bromopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTZCELLDLHEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-69-3
Record name 2-amino-6-bromopyridine-4-carbonitrile
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